Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 5-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Methyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11F3N2O2 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-17-9(16)8-6(10(11,12)13)7(14-15-8)5-3-4-5/h5H,2-4H2,1H3,(H,14,15) |
InChI Key |
BWQTWMYFYBBICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C(F)(F)F)C2CC2 |
Origin of Product |
United States |
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